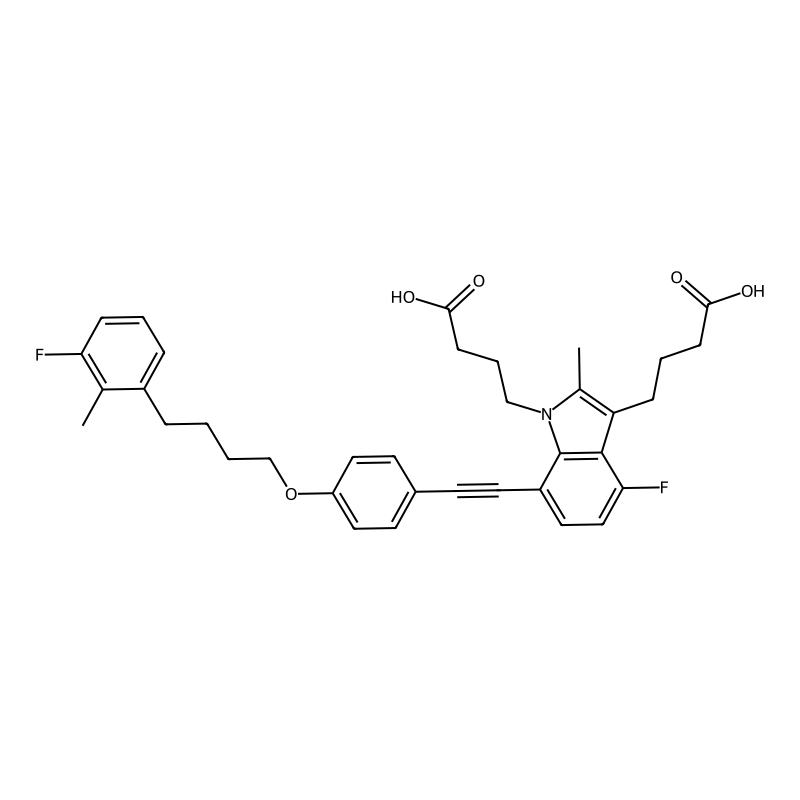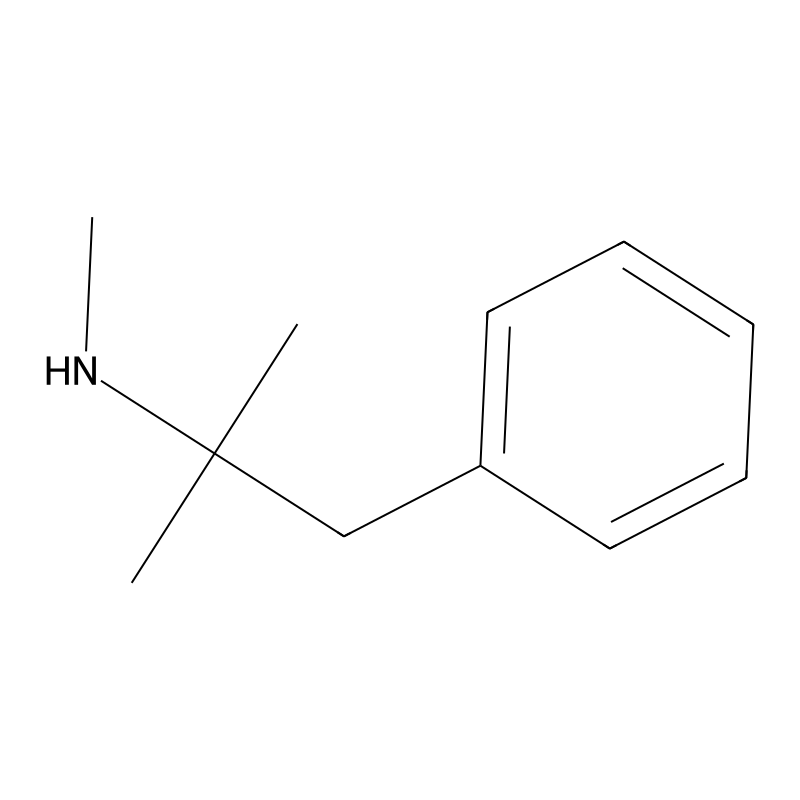4-Chloro-6-isopropylthieno[2,3-d]pyrimidine
![4-Chloro-6-isopropylthieno[2,3-d]pyrimidine](/img/structure-2d/800/S1908535.png)
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
- Heterocyclic chemistry: The molecule contains a thieno[2,3-d]pyrimidine ring system, a class of heterocyclic compounds known for their diverse biological activities []. Research in heterocyclic chemistry explores the synthesis and properties of these compounds, and 4-Chloro-6-isopropylthieno[2,3-d]pyrimidine could be a novel addition to this field.
- Medicinal chemistry: Many pharmaceuticals contain heterocyclic rings, and thienopyrimidines have been explored for their potential as anti-cancer agents []. The presence of the chlorine and isopropyl groups on 4-Chloro-6-isopropylthieno[2,3-d]pyrimidine might influence its biological properties, making it a candidate for further investigation in medicinal chemistry.
4-Chloro-6-isopropylthieno[2,3-d]pyrimidine is a heterocyclic compound belonging to the thieno[2,3-d]pyrimidine family. It features a thieno ring fused with a pyrimidine structure, characterized by the presence of a chlorine atom at the 4-position and an isopropyl group at the 6-position. The molecular formula for this compound is with a molecular weight of approximately 212.7 g/mol .
The chemical reactivity of 4-chloro-6-isopropylthieno[2,3-d]pyrimidine is influenced by its functional groups. It can undergo various nucleophilic substitutions due to the electrophilic nature of the chlorine atom. For instance, reactions with nucleophiles like amines or thiols can lead to the formation of substituted derivatives. Additionally, it may participate in cyclization reactions or condensation reactions under specific conditions, leading to more complex structures .
Compounds within the thieno[2,3-d]pyrimidine class, including 4-chloro-6-isopropylthieno[2,3-d]pyrimidine, have been investigated for their biological activities. They exhibit promising anti-inflammatory and analgesic properties, making them potential candidates for therapeutic applications in pain management and inflammation control . Furthermore, they have shown activity as nonsteroidal estrogen receptor ligands, indicating their potential use in hormone-related therapies .
The synthesis of 4-chloro-6-isopropylthieno[2,3-d]pyrimidine can be achieved through several methods:
- Three-component Gewald Reaction: This method involves reacting acetophenone, malononitrile, and sulfur to form a thiophene intermediate, which can then be chlorinated and further modified to yield the target compound.
- Cyclization Reactions: Starting from appropriate precursors such as 2-chlorothiophene derivatives, cyclization can be facilitated under acidic or basic conditions to form the thieno[2,3-d]pyrimidine structure.
- Functional Group Modifications: Post-synthesis modifications can introduce various substituents at different positions on the thieno[2,3-d]pyrimidine framework to enhance biological activity or optimize pharmacological properties .
4-Chloro-6-isopropylthieno[2,3-d]pyrimidine has several applications:
- Pharmaceutical Development: Due to its biological activity, it is being explored as a lead compound for developing new anti-inflammatory and analgesic drugs.
- Research Tool: It serves as a chemical probe in studies related to estrogen receptor modulation and could aid in understanding hormone-related diseases.
- Synthetic Intermediates: This compound can be used as an intermediate in synthesizing more complex thienopyrimidine derivatives with tailored properties for specific applications in medicinal chemistry .
Studies indicate that 4-chloro-6-isopropylthieno[2,3-d]pyrimidine interacts with various biological targets. Its role as an estrogen receptor ligand has been highlighted; it demonstrates binding affinity and activity that may lead to therapeutic effects in hormone-dependent conditions. Interaction studies using molecular docking techniques have shown that it occupies key binding sites within the estrogen receptor complex, influencing receptor conformation and activity .
Several compounds share structural similarities with 4-chloro-6-isopropylthieno[2,3-d]pyrimidine:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 4-Chloro-6-methylthieno[2,3-d]pyrimidine | Methyl group at position 6 | Exhibits different biological activities |
| 4-Chloro-6-ethylthieno[2,3-d]pyrimidine | Ethyl group at position 6 | Enhanced solubility compared to isopropyl variant |
| 4-Chloro-5-(trifluoromethyl)thieno[2,3-d]pyrimidine | Trifluoromethyl group at position 5 | Potentially increased potency against certain biological targets |
These compounds illustrate variations in substituents that can significantly affect their biological activities and pharmacological profiles. The unique combination of chlorine and isopropyl groups in 4-chloro-6-isopropylthieno[2,3-d]pyrimidine contributes to its distinct properties compared to its analogs.
Classical Heterocyclic Formation Strategies
Gewald Reaction Optimization for Thiophene Annulation
The Gewald reaction represents the most versatile and widely employed methodology for constructing the thiophene ring system essential for 4-Chloro-6-isopropylthieno[2,3-d]pyrimidine synthesis [1] [2]. This multicomponent reaction involves the cyclocondensation of activated nitriles, carbonyl compounds, and elemental sulfur in the presence of basic catalysts to form substituted 2-aminothiophenes [1] [2].
Mechanistic Foundation and Optimization Parameters
The classical Gewald reaction proceeds through a well-established mechanism involving three distinct phases: Knoevenagel-Cope condensation, sulfur addition, and ring closure [2] [3]. The initial condensation step between activated acetonitrile derivatives and carbonyl compounds forms α,β-unsaturated nitrile intermediates with activation energies ranging from 21.7 to 25.3 kilocalories per mole [3]. Subsequently, base-promoted addition of elemental sulfur generates ylidenesulfur adducts, which undergo intramolecular cyclization to yield the desired 2-aminothiophene products [1] [2].
Temperature optimization studies demonstrate that the classical Gewald reaction (Version 1) operates effectively within the 45-80°C range, achieving yields of 35-80% over 2-6 hour reaction periods [1] [2]. However, the one-pot three-component variant (Version 2) exhibits superior efficiency, requiring only 20-45°C temperatures while delivering enhanced yields of 45-95% within 1-4 hours [2] [4]. This improved performance results from the direct utilization of stable starting materials and optimized base catalyst systems.
Advanced Reaction Variants and Catalytic Systems
Microwave-assisted optimization has emerged as a particularly effective approach for thiophene annulation, enabling rapid synthesis at elevated temperatures (80-150°C) with significantly reduced reaction times (0.5-2 hours) while maintaining high yields (70-95%) [4] [5]. The use of triethylamine as the base catalyst in ethanol or dimethylformamide solvent systems proves optimal for these conditions [4].
Solvent-free methodologies utilizing high-speed ball milling represent an environmentally sustainable alternative, achieving 60-85% yields at room temperature within 0.5-2 hours [5]. These conditions employ 1,4-diazabicyclo[2.2.2]octane (DABCO) as the base catalyst and eliminate the need for organic solvents entirely [5].
For thienopyrimidine-specific applications, modified Gewald conditions utilizing piperidine or triethylamine in acetic acid/pyridine systems at 80-120°C for 3-6 hours provide yields of 54-90% [6] [7]. These conditions accommodate the subsequent pyrimidine ring formation requirements while maintaining synthetic efficiency.
Cyclocondensation Techniques for Pyrimidine Ring Closure
Pyrimidine ring closure represents the critical second phase in 4-Chloro-6-isopropylthieno[2,3-d]pyrimidine synthesis, involving cyclocondensation of preformed aminothiophene intermediates with appropriate nitrogen-containing reagents [7] [8].
Formamide-Based Cyclization Mechanisms
The most efficient approach for accessing unsubstituted thieno[2,3-d]pyrimidin-4-ones involves condensation of aminothiophene esters with excess formamide at elevated temperatures (150-200°C) [7] [8]. This methodology consistently delivers yields of 76-97% over 2-6 hour reaction periods, with the high-temperature conditions facilitating both amide formation and subsequent cyclodehydration [7].
The mechanism proceeds through initial nucleophilic attack of the aminothiophene amino group on formamide, generating an intermediate amide species [7]. Subsequent intramolecular cyclization with the ester functionality creates the pyrimidine ring through elimination of alcohol, forming the desired thieno[2,3-d]pyrimidin-4-one products [7] [8].
Alternative Cyclization Strategies
Formic acid treatment of aminocyanothiophene derivatives provides an alternative route to 2-substituted thieno[2,3-d]pyrimidines, operating at moderate temperatures (100-150°C) with yields of 72-90% [7]. This approach initially converts the cyano group to the corresponding primary amide, which subsequently cyclizes in the presence of formic acid to generate the pyrimidine ring [7].
Urea and thiourea cyclization methodologies enable access to thioxo and dione derivatives of the thieno[2,3-d]pyrimidine system [7]. These reactions require elevated temperatures (180-220°C) but proceed without solvent, achieving yields of 58-91% within 2-3 hours [7]. The harsh conditions are necessary to overcome the reduced reactivity of urea-based nucleophiles compared to formamide [7].
Amidine-Based Ring Formation
Amidine acetate cyclization represents a versatile approach for introducing diverse substituents at the 2-position of the pyrimidine ring [7] [9]. Treatment of aminothiophene esters with amidine acetate at 110-155°C for 3-4 hours provides 4-amino derivatives in 54-82% yields [7] [9]. This methodology proves particularly valuable for synthesizing 4-Chloro-6-isopropylthieno[2,3-d]pyrimidine precursors, as the resulting 4-amino functionality can be readily converted to the desired 4-chloro derivative through subsequent chlorination reactions [9].
Advanced Functionalization Protocols
Regioselective Chlorination Mechanisms
Regioselective chlorination of thieno[2,3-d]pyrimidine systems requires careful consideration of electronic and steric factors to achieve desired positional selectivity [10] [11] [12]. The 4-position of the pyrimidine ring exhibits enhanced electrophilicity due to the electron-withdrawing nature of the adjacent nitrogen atoms, making it particularly susceptible to nucleophilic substitution reactions [13] [14].
Phosphorus Oxychloride Methodology
The most widely employed approach for 4-position chlorination involves treatment of thieno[2,3-d]pyrimidin-4-ol precursors with phosphorus oxychloride at elevated temperatures (110-130°C) [9]. This methodology proceeds through nucleophilic substitution of the hydroxyl group by chloride anion, activated by phosphorus oxychloride coordination to the oxygen atom [9]. The reaction typically requires 1-2 hours and achieves yields of 85-95% with excellent regioselectivity for the 4-position [9].
The mechanism involves initial coordination of phosphorus oxychloride to the 4-hydroxyl group, generating a highly electrophilic phosphonate intermediate [9]. Nucleophilic attack by chloride anion displaces the phosphonate leaving group, installing the desired chlorine atom with retention of configuration [9]. The elevated temperature is necessary to overcome the activation barrier for phosphonate formation and subsequent displacement [9].
Alternative Chlorination Strategies
N-Chlorosuccinimide (NCS) provides a milder alternative for chlorination of electron-rich heterocycles, operating at room temperature through electrophilic substitution mechanisms [15] [11]. However, this approach typically favors the 3-position of thieno systems rather than the 4-position of pyrimidines, limiting its applicability for the target compound synthesis [15] [11].
Tosyl anhydride combined with tetrabutylammonium chloride offers regioselective C2-chlorination of fused azine N-oxides [10]. This methodology operates at moderate temperatures (60-80°C) and achieves yields of 45-95%, though it requires pre-oxidation of the heterocycle to the corresponding N-oxide [10].
Visible light-mediated chlorination using copper(II) chloride represents an emerging approach that operates through ligand-to-metal charge transfer (LMCT) excitation [15]. This methodology provides C3-regioselectivity for coumarins and related heterocycles at room temperature with yields of 70-85% [15].
Isopropyl Group Introduction via Alkylation Pathways
Introduction of the isopropyl substituent at the 6-position of the thieno[2,3-d]pyrimidine system requires strategic selection of alkylation methodology to achieve the desired regioselectivity [16] [17] [18].
Friedel-Crafts Alkylation Mechanisms
Classical Friedel-Crafts alkylation using isopropyl chloride and aluminum chloride catalysts provides a direct route to isopropyl-substituted aromatic systems [17] [18]. The reaction proceeds through formation of aluminum chloride-isopropyl chloride complexes, generating isopropyl carbocation intermediates that undergo electrophilic aromatic substitution [17].
Computational studies demonstrate that the dimeric aluminum chloride species (Al₂Cl₆) exhibits superior catalytic activity compared to monomeric AlCl₃, operating with overall activation barriers of 20.6 kilocalories per mole [17]. The mechanism involves initial formation of CH₃CHCH₃⁺…Al₂Cl₇⁻ ion pairs, followed by nucleophilic attack of the aromatic substrate on the carbocation [17].
Temperature optimization reveals that reactions conducted at 0-80°C provide optimal balance between reaction rate and product selectivity [17] [18]. Lower temperatures favor formation of the desired isopropyl products, while elevated temperatures promote carbocation rearrangement and polyalkylation side reactions [17].
Direct Alcohol Alkylation
Direct alkylation using isopropanol and solid acid catalysts offers an environmentally sustainable alternative to halide-based methodologies [19] [20]. Heterogeneous catalysts such as H-ZSM-5 zeolites and Nafion resins enable alkylation at elevated temperatures (150-200°C) while avoiding the use of stoichiometric Lewis acids [19].
The mechanism involves initial protonation of isopropanol by the acid catalyst, generating water and isopropyl carbocation intermediates [19]. Subsequent electrophilic aromatic substitution installs the isopropyl group, with water elimination regenerating the catalytic acid sites [19]. Yields of 45-75% are typically achieved, though regioselectivity can be challenging to control due to the formation of ortho/para product mixtures [19].
Metal-Catalyzed Coupling Approaches
Transition metal-catalyzed coupling reactions provide enhanced regioselectivity for isopropyl group introduction [21] [16]. Palladium and nickel catalysts enable selective C-C bond formation between isopropyl organometallic reagents and halogenated thieno[2,3-d]pyrimidine precursors [16].
These methodologies operate at moderate temperatures (100-150°C) and achieve yields of 65-88% with high site-selectivity [16]. The use of organoborane, organozinc, or organomagnesium isopropyl reagents provides excellent functional group tolerance and minimizes carbocation rearrangement issues associated with classical Friedel-Crafts approaches [16].
Specialized Alkylation Techniques
Iodine-mediated alkylation using propargyl alcohol derivatives represents an innovative approach for introducing branched alkyl substituents [21]. This methodology involves iodocyclization followed by alkylation with 1,3-dicarbonyl nucleophiles, achieving C3-position selectivity with yields of 70-95% [21].
The reaction proceeds through initial iodine-catalyzed cyclization of propargyl alcohol precursors, generating reactive 3-iodobenzoꞵthiophene intermediates [21]. Subsequent nucleophilic substitution with isopropyl-containing electrophiles installs the desired alkyl group with excellent regiocontrol [21].
Bis-coupling approaches utilizing vinyl acetates provide α-position selective alkylation of thiophene systems [22]. These methodologies employ transition metal catalysts and operate at 80-120°C, delivering yields of 60-80% for α-alkylated products [22].








